Lipophilicity Differentiation: Unsubstituted Benzenesulfonamide Core vs. 2-Chloro Analog
The target compound's unsubstituted benzenesulfonamide ring results in an XLogP3 value of 1.2, which is 0.7 log units lower than the 2-chloro-substituted analog (XLogP3 = 1.9) [1][2]. This difference in lipophilicity directly affects passive membrane permeability and non-specific protein binding potential. The lower logP of the target compound places it closer to the optimal range for oral bioavailability according to Lipinski's guidelines, while the 2-chloro substitution pushes the analog toward higher lipophilicity that may increase metabolic clearance and off-target binding [1][2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.2 |
| Comparator Or Baseline | 2-chloro-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzenesulfonamide: XLogP3 = 1.9 |
| Quantified Difference | ΔXLogP3 = −0.7 (target less lipophilic by 0.7 log units) |
| Conditions | Computed by XLogP3 algorithm (PubChem release); identical computational method for both compounds |
Why This Matters
Lower lipophilicity is associated with reduced metabolic liability and non-specific binding, making the target compound a potentially cleaner tool compound for target engagement studies compared to the 2-chloro analog.
- [1] PubChem. (2025). Compound Summary for CID 44118037, N-{2-[(6-methylpyridazin-3-yl)amino]ethyl}benzenesulfonamide. National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). Compound Summary for CID 44118057, 2-chloro-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzenesulfonamide. National Center for Biotechnology Information. View Source
